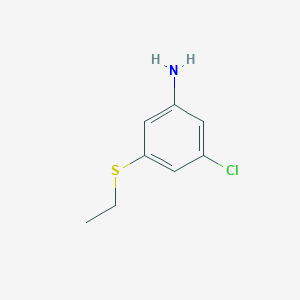
3-Chloro-5-(ethylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(ethylsulfanyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound is characterized by the presence of a chlorine atom at the third position and an ethylsulfanyl group at the fifth position on the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(ethylsulfanyl)aniline can be achieved through several methods. One common approach involves the chlorination of 3-ethylsulfanylaniline. This process typically requires the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes that include nitration, reduction, and chlorination reactions. The starting material, such as 3-ethylsulfanylaniline, is subjected to nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amino group. Finally, selective chlorination is performed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-(ethylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding 3-ethylsulfanylaniline.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 3-Ethylsulfanylaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-5-(ethylsulfanyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound can be used to study the effects of aniline derivatives on biological systems. It may also serve as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(ethylsulfanyl)aniline involves its interaction with various molecular targets. The chlorine and ethylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
3-Chloroaniline: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.
5-Ethylsulfanylaniline: Lacks the chlorine atom, which affects its reactivity and applications.
3,5-Dichloroaniline: Contains two chlorine atoms, which can lead to different reactivity patterns compared to 3-Chloro-5-(ethylsulfanyl)aniline.
Uniqueness: this compound is unique due to the presence of both chlorine and ethylsulfanyl groups on the aniline ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C8H10ClNS |
|---|---|
Molecular Weight |
187.69 g/mol |
IUPAC Name |
3-chloro-5-ethylsulfanylaniline |
InChI |
InChI=1S/C8H10ClNS/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2,10H2,1H3 |
InChI Key |
AUMUEPFABYQCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC(=CC(=C1)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


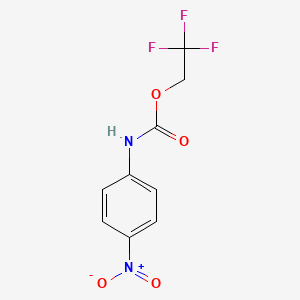
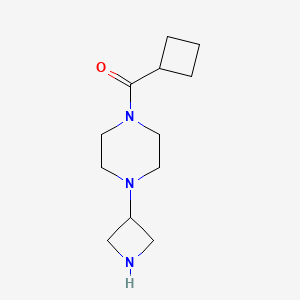
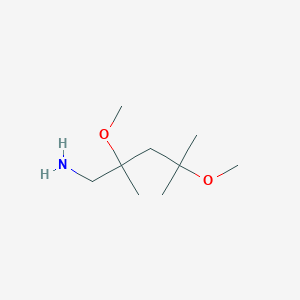
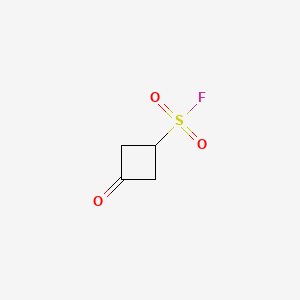
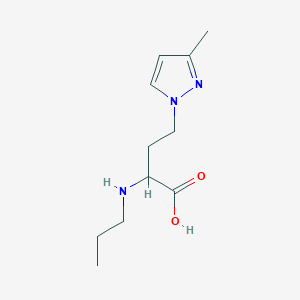

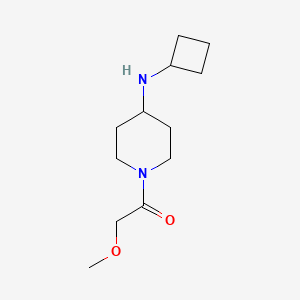
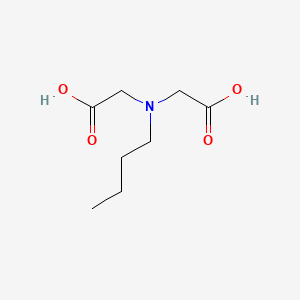
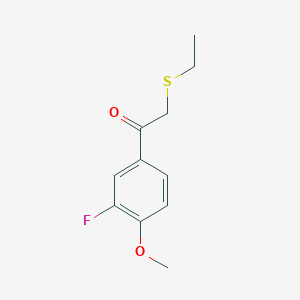
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
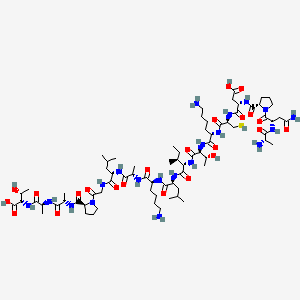
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)
![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
